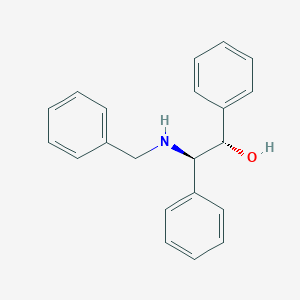

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Descripción

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral vicinal amino alcohol characterized by two stereocenters and an N-benzyl substituent. Its molecular formula is C₂₁H₂₁NO (CAS: 23364-44-5), with a molecular weight of 303.40 g/mol . This compound is widely employed in asymmetric synthesis as a chiral ligand or auxiliary, enabling enantioselective transformations such as alkylations, hydrogenations, and cycloadditions . Its absolute configuration (AC) has been rigorously confirmed using complementary chiroptical methods—Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—which analyze chromophoric and molecular vibrational properties, respectively .

Propiedades

IUPAC Name |

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428013 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-12-4 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Stereochemical Control

The enantioselective synthesis of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol via chiral base-mediated alkylation involves the reaction of N-tosylbenzylideneimine (3a ) with a chiral dilithium amide complex (1 ) derived from (-)-2, a diamino ligand. The electrophilic C=N bond in 3a is activated by the electron-withdrawing tosyl group, enabling nucleophilic attack by the alkyl lithium species. Stereochemical control is achieved through the use of (-)-2, which induces a configurationally stable tetrahedral intermediate (4a ) at -70°C in tetrahydrofuran (THF).

Optimization of Reaction Conditions

Key parameters for maximizing yield and enantiomeric excess (ee) include:

-

Temperature : Reactions conducted below -70°C minimize racemization.

-

Solvent : THF enhances ligand coordination and stabilizes the intermediate.

-

Stoichiometry : A 2:1 ratio of n-butyllithium to diamine ensures complete deprotonation.

The decomplexation of 4a under sunlight and air yields N-tosyl-2-amino-1,2-diphenylethanol methyl ether (5a ) with an 83% overall yield and a diastereomeric ratio (dr) of 9:1 (anti:syn). Subsequent hydrolysis and benzylation afford the target compound.

Table 1: Performance of Chiral Base-Mediated Alkylation

| Parameter | Value |

|---|---|

| Yield | 83% |

| Diastereomeric Ratio | 9:1 (anti:syn) |

| Enantiomeric Excess (ee) | >95% |

| Reaction Time | 6–8 hours |

Analytical Characterization

The product’s configuration is confirmed via:

-

HPLC : Chiral columns (e.g., Daicel CHIRALPAK® AD-H) resolve enantiomers, with retention times of 13.54 min (major) and 11.20 min (minor) for (1R,2S)-5a .

-

NMR Spectroscopy : Distinct proton signals at δ 4.33 ppm (H1) and δ 5.70 ppm (H2) (J = 3.5 Hz) confirm the anti-configuration.

Enzymatic Kinetic Resolution of Benzoin

Lipase TL-Mediated Asymmetric Synthesis

An alternative route employs lipase TL to resolve racemic benzoin (1 ) into enantiomerically pure (R)-benzoin, which is subsequently converted to this compound. The process involves three stages:

Efficiency and Scalability

This method achieves >99% ee for this compound, with the enzymatic step offering exceptional stereoselectivity. However, the multi-step nature limits overall yield to 65–70%.

Table 2: Enzymatic Kinetic Resolution Workflow

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | HNO3, acetic acid, 60°C | Benzil (95% yield) |

| Imine Formation | Benzylamine, ethanol, reflux | Schiff base (89% yield) |

| Reduction | NaBH4, methanol, 0°C | Amino alcohol (78% yield) |

Comparative Analysis of Synthetic Methods

Yield and Stereoselectivity

-

Chiral Base Method : Superior yield (83%) and dr (9:1) but requires cryogenic conditions.

-

Enzymatic Method : Exceptional ee (>99%) but lower overall yield due to multiple steps.

Industrial Applicability

While the chiral base approach is amenable to scale-up using continuous flow reactors, the enzymatic method’s mild conditions align with green chemistry principles. Industrial production often employs catalytic hydrogenation for cost efficiency, though specific protocols remain proprietary .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction of the amino group can produce various substituted amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Chiral Building Block

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is primarily utilized as a chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate the production of enantiomerically pure compounds enhances the efficacy and safety of drugs. For instance, it has been employed in the synthesis of various chiral drugs that require specific stereochemistry for optimal biological activity .

Case Study: Synthesis of NMDA Receptor Antagonists

Research has demonstrated that this compound can be used to synthesize NMDA receptor antagonists. In a study published in Bioorganic & Medicinal Chemistry, researchers resolved 1,2-diphenylethylamine into its enantiomers and used them as precursors for synthesizing (S)- and (R)-1-(1,2-diphenylethyl)piperidine, which are flexible homeomorphs of MK-801, an NMDA channel blocker .

Catalysis

Asymmetric Catalysis

This compound serves as a ligand in asymmetric catalysis, where it facilitates reactions that produce specific stereoisomers. This is crucial in the manufacture of fine chemicals and agrochemicals. For example, it has been used to prepare vanadium(V) Schiff base complexes that act as catalysts in the oxidation of sulfides and olefins .

Data Table: Catalytic Applications

Biochemical Research

Enzyme Mechanisms and Receptor Binding

In biochemical research, this compound is valuable for studying interactions with biological systems. It contributes to understanding enzyme mechanisms and receptor binding—critical aspects of drug discovery .

Case Study: Enantiomer Separation

A study highlighted its role in the enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. The compound demonstrated high separation abilities for various halogenated derivatives .

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and composites that require specific mechanical and thermal characteristics .

Applications Table: Material Science

Mecanismo De Acción

The mechanism of action of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of both amino and hydroxyl groups allows for multiple interactions with the enzyme, enhancing its inhibitory effect .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Stereoisomers and Enantiomers

(a) (1R,2S)-Enantiomer

- Structure: The enantiomer of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol, differing in configuration at both stereocenters.

- Applications: Used in synthesizing isotopically labeled amino acids (e.g., [²,³-¹³C₂,¹⁵N]-L-alanine) .

- Cost : Priced at $1.68/gram (vs. $1.56/gram for the (1S,2R)-enantiomer), reflecting higher demand for specific stereochemical outcomes .

(b) (1S,2S)- and (1R,2R)-2-Methylamino-1,2-diphenylethanol (Pseudoephenamine)

- Structural Differences: Replaces the N-benzyl group with a methylamino substituent.

- Advantages :

Functional Derivatives and Catalytic Performance

(a) (1S,2R)-1,2-Diphenyl-2-[(pyridin-3-ylmethyl)amino]ethanol

- Synthesis: Derived from (1S,2R)-2-amino-1,2-diphenylethanol via reductive amination with pyridine-3-carbaldehyde .

- Utility : Acts as a ligand in asymmetric transfer hydrogenation, achieving 89% yield in catalytic applications .

(b) Chiral Zirconium Phosphonate Catalysts

Comparison with Non-Benzylated Analogs

(a) (1S,2R)-2-Amino-1,2-diphenylethanol

- Structure : Lacks the N-benzyl group, reducing steric bulk.

- Applications : Key intermediate in synthesizing chiral ionic liquids and lactones .

- Limitations : Lower thermal stability compared to N-benzylated derivatives .

(b) 1,2-Diarylethanol Derivatives

Data Tables

Table 1: Key Physical and Economic Properties

Table 2: Catalytic Performance in Asymmetric Reactions

Actividad Biológica

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound recognized for its unique stereochemistry and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- CAS Number : 153322-12-4

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

The compound features both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for biological applications due to its ability to interact with various molecular targets.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to the active sites of enzymes, which prevents substrate binding and inhibits catalytic activity. The presence of the amino and hydroxyl groups enhances its interaction with the enzyme's active site, contributing to its inhibitory effects .

Enzyme Inhibition Studies

Recent studies have highlighted its role as a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition can lead to reactivation of silenced genes involved in cancer progression .

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| HDAC3 | Selective | 0.5 µM |

| Other HDACs | Non-selective | >10 µM |

Case Studies

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by modulating HDAC activity. This led to increased expression of tumor suppressor genes .

- Neurological Disorders : The compound has shown promise in models of neurodegenerative diseases where HDAC inhibition could potentially reverse cognitive deficits associated with histone modifications .

Synthetic Routes and Applications

The synthesis of this compound typically involves chiral catalysts or reductive amination techniques to ensure high enantiomeric purity. Its applications extend beyond medicinal chemistry into areas such as:

- Chiral Auxiliary : Used in asymmetric synthesis to produce enantiomerically enriched compounds.

- Catalysts : Forms complexes with metals for catalytic applications in organic reactions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomers and related compounds:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| (1R,2S)-N-Benzyl-2-amino... | Moderate HDAC inhibition | Lower |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Non-selective enzyme inhibition | Variable |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Minimal biological activity | Low |

Q & A

Basic: What are the standard synthetic routes for (1S,2R)-2-amino-1,2-diphenylethanol, and how are stereochemical outcomes controlled?

The compound is typically synthesized via reductive amination of a ketone precursor. For example, (1S,2R)-2-amino-1,2-diphenylethanol can be prepared by reacting pyridine-3-carbaldehyde with (1S,2R)-2-amino-1,2-diphenylethanol in anhydrous methanol using sodium borohydride as a reducing agent. Activated molecular sieves (3 Å) are employed to absorb water and drive the reaction to completion. The product is purified via medium-pressure liquid chromatography (MPLC) with a CH₂Cl₂/MeOH gradient . Stereochemical control is achieved through chiral induction from the starting amino alcohol or via asymmetric catalysis, as evidenced by its use in preparing enantiomerically pure oxazolidinones .

Basic: What spectroscopic methods are critical for characterizing this compound’s purity and stereochemistry?

Key techniques include:

- ¹H NMR : Assignments of diastereotopic protons (e.g., CH₂-NH splitting at δ 3.60–3.43 ppm) and coupling constants (e.g., J = 6.06 Hz between CH-OH and CH-NH) confirm structural integrity .

- Optical Rotation : Specific rotation values (e.g., [α]D = +7° in EtOH) validate enantiomeric purity .

- Vibrational Circular Dichroism (VCD) : Combined with electronic circular dichroism (ECD), VCD resolves absolute configuration (AC) by matching experimental spectra to ab initio calculations .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas. Avoid exposure to moisture .

- PPE : Use gloves, goggles, and a lab coat. In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

- Waste Disposal : Follow local regulations for amine-containing organics, as specified in GBZ/T 160.1 and EN 14042 guidelines .

Advanced: How is this compound utilized as a chiral auxiliary or ligand in asymmetric catalysis?

(1S,2R)-2-amino-1,2-diphenylethanol serves as:

- Chiral Additive : Enhances enantioselectivity in Barbier reactions by coordinating metals (e.g., Zn) to form cyclic transition states, enabling γ-regioselective bond formation .

- Oxazolidinone Precursor : Reacts with triphosgene to yield (4R,5S)-4,5-diphenyl-2-oxazolidinone, a scaffold for synthesizing optically active amines .

- Alternative to Pseudoephedrine : Offers comparable diastereoselectivity in alkylation reactions without regulatory restrictions, as it cannot be converted into controlled substances .

Advanced: What strategies resolve contradictions in stereochemical assignments reported for derivatives of this compound?

Discrepancies in AC assignments are addressed via:

- Conformational Analysis : Computational modeling (e.g., DFT) identifies dominant conformers and predicts ECD/VCD spectra, which are cross-validated against experimental data .

- X-ray Crystallography : Resolves ambiguities in solid-state configurations, as demonstrated for derivatives like 2,2,2-trichloro-N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)acetamid .

Advanced: How is this compound immobilized for chiral separations, and what factors influence HPLC performance?

Immobilization involves:

- Linker Chemistry : Reacting the amino group with phenyl isocyanate, followed by coupling to aminated silica via 1,4-phenylene diisocyanate. This linker minimizes steric hindrance, enhancing enantioselectivity for analytes like mandelic acid .

- Chromatographic Optimization : Mobile phase composition (e.g., n-hexane/isopropanol ratios) and column temperature critically impact resolution of racemates .

Advanced: How do computational methods complement experimental data in studying this compound’s reactivity?

- Transition State Modeling : Predicts regioselectivity in reactions like the Barbier process by analyzing metal-coordination geometries .

- Spectroscopic Predictions : Tools like CompareVOA™ quantify confidence levels (e.g., 100% match between calculated and experimental VCD spectra) to confirm AC assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.